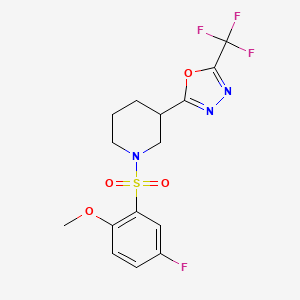

2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Descripción

This compound features a piperidine core substituted at the 3-position with a 5-fluoro-2-methoxyphenylsulfonyl group and a 1,3,4-oxadiazole ring bearing a trifluoromethyl group at the 5-position. Such structural motifs are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .

Propiedades

IUPAC Name |

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4N3O4S/c1-25-11-5-4-10(16)7-12(11)27(23,24)22-6-2-3-9(8-22)13-20-21-14(26-13)15(17,18)19/h4-5,7,9H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKHDIDJVIZASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This review synthesizes available research findings regarding its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

- A piperidine ring that enhances its binding properties.

- A sulfonyl group that may participate in enzyme inhibition.

- A trifluoromethyl group which can influence the compound's lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including:

- Antimicrobial

- Anti-inflammatory

- Anticancer

- Antitubercular

These activities are often attributed to the unique structural features of the oxadiazole core, which allows for interaction with various biological targets.

Anticancer Activity

Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has been evaluated for its effectiveness against bacterial strains, particularly those resistant to conventional antibiotics. In vitro studies indicate that modifications in the oxadiazole structure can enhance antibacterial efficacy.

Anti-tubercular Activity

Recent research highlights the potential of oxadiazole derivatives as anti-tubercular agents. For example:

- A study found that certain oxadiazole compounds exhibited an IC50 value as low as against Mycobacterium tuberculosis .

The biological activity of 2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole may be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins.

- DNA Intercalation : The oxadiazole core may intercalate with DNA, disrupting replication.

- Receptor Binding : The piperidine ring enhances binding affinity to specific receptors involved in disease pathways.

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine-Sulfonyl Moiety

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole

- Key Differences: Sulfonyl group: 4-Chlorophenyl vs. 5-fluoro-2-methoxyphenyl. Oxadiazole substituent: Phenoxymethyl vs. trifluoromethyl.

- The trifluoromethyl group enhances metabolic resistance relative to the phenoxymethyl group, which is prone to oxidative metabolism .

| Property | Target Compound | 4-Chlorophenyl Analog |

|---|---|---|

| Molecular Formula | C₁₉H₁₈F₄N₃O₄S | C₂₀H₂₀ClN₃O₄S |

| Molecular Weight (g/mol) | 484.43 | 433.9 |

| Sulfonyl Substituent | 5-Fluoro-2-methoxyphenyl | 4-Chlorophenyl |

Variations in the 1,3,4-Oxadiazole Ring

5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide

- Key Differences :

- Oxadiazole substituent : Trifluoromethyl vs. sulfanyl acetamide.

- The sulfanyl acetamide group in the analog showed acetylcholinesterase inhibition (IC₅₀ = 12 µM), suggesting that the trifluoromethyl group may shift activity toward different biological targets .

Piperidine-Linked Oxadiazole Derivatives with Alternative Cores

4-[(1R)-3-[3-Fluoro-4-(Methylsulfonyl)phenoxy]-1-Methylpropyl]-1-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]piperidine

- Key Differences: Sulfonyl group: Methylsulfonylphenoxy vs. 5-fluoro-2-methoxyphenylsulfonyl. Oxadiazole substituent: Isopropyl vs. trifluoromethyl.

- The isopropyl group may reduce steric hindrance compared to the bulkier trifluoromethyl group, affecting target binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.